Ascorbyl-HNE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

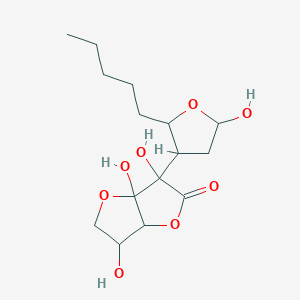

Ascorbyl-HNE, also known as this compound, is a useful research compound. Its molecular formula is C15H24O8 and its molecular weight is 332.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties and Cellular Protection

Ascorbyl-HNE has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress. Research indicates that ascorbic acid can mitigate HNE-induced cytotoxicity in human THP-1 monocytic leukemia cells by reducing reactive oxygen species (ROS) formation and protein carbonylation. When cells were pre-treated with ascorbic acid, there was a notable decrease in HNE-induced apoptosis and necrosis, suggesting that this compound plays a role in cellular protection against oxidative damage .

Detoxification Mechanisms

The conjugation of ascorbic acid with HNE facilitates the detoxification of this reactive aldehyde. Studies demonstrate that the formation of the this compound conjugate enhances the efflux of glutathione conjugates from cells, promoting the elimination of harmful lipid peroxidation products. This process is crucial for maintaining cellular health, particularly in conditions associated with oxidative stress and inflammation .

Implications in Cardiovascular Health

This compound’s protective effects against HNE-induced damage are particularly relevant in cardiovascular disease. The modulation of intracellular transport mechanisms by ascorbic acid may help prevent vascular dysfunction linked to oxidative stress. Understanding these mechanisms opens avenues for developing antioxidant therapies aimed at individuals at risk for cardiovascular diseases .

Neuroprotective Effects

Given that 4-hydroxynonenal is implicated in neurodegenerative diseases, this compound may have potential applications in neuroprotection. Research suggests that ascorbic acid can reduce HNE levels in neuronal cells, thereby potentially mitigating oxidative stress-related neuronal damage. This could have implications for conditions such as Alzheimer's disease and other forms of dementia .

Case Study: Cardiovascular Disease

In a controlled study involving human THP-1 cells, pre-treatment with ascorbic acid significantly reduced HNE-induced cytotoxicity, demonstrating its potential as a therapeutic agent for cardiovascular protection. The study highlighted how this compound formation contributes to the detoxification pathways necessary for maintaining vascular health .

Case Study: Neurodegenerative Disorders

Another study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the presence of ascorbic acid reduced cell death and oxidative damage markers, suggesting a protective role against neurodegenerative processes .

Future Directions and Research Opportunities

The applications of this compound warrant further exploration, particularly in clinical settings. Future research could focus on:

- Clinical Trials : Evaluating the efficacy of this compound in preventing or treating diseases linked to oxidative stress.

- Mechanistic Studies : Investigating the specific biochemical pathways through which this compound exerts its protective effects.

- Formulation Development : Exploring how this compound can be incorporated into dietary supplements or pharmacological formulations aimed at enhancing antioxidant defenses.

Propiedades

Fórmula molecular |

C15H24O8 |

|---|---|

Peso molecular |

332.35 g/mol |

Nombre IUPAC |

3,6,6a-trihydroxy-6-(5-hydroxy-2-pentyloxolan-3-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C15H24O8/c1-2-3-4-5-10-8(6-11(17)22-10)14(19)13(18)23-12-9(16)7-21-15(12,14)20/h8-12,16-17,19-20H,2-7H2,1H3 |

Clave InChI |

ZQOQGRDCUPFGCZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC1C(CC(O1)O)C2(C(=O)OC3C2(OCC3O)O)O |

Sinónimos |

ascorbyl 4-hydroxy-2-nonenal ascorbyl-HNE |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.